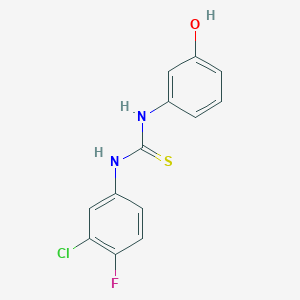![molecular formula C16H16INO3 B5513964 3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)
3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime often involves multiple steps, including the formation of oxime groups and the introduction of specific functional groups through reactions with various reagents. For example, oxime derivatives have been synthesized through reactions involving aldehydes and hydroxylamine, followed by various functionalization reactions to introduce methoxy and other groups (Özay et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using a range of spectroscopic and crystallographic techniques, including MS, IR, NMR, and UV-visible spectroscopy, as well as X-ray crystallography. These methods provide detailed information on the molecular geometry, bond lengths, bond angles, and the overall three-dimensional structure of the molecule (Özay et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups. Oxime groups, for example, can participate in various chemical reactions, including cycloadditions and transformations into other functional groups under specific conditions. The presence of methoxy and iodo substituents further adds to the complexity of its reactivity, allowing for a range of chemical transformations (Qi et al., 2023).
科学的研究の応用
Oxygen Transfer Reactions
Research on oxygen transfer reactions involving methoxy substituted benzyl phenyl sulfides, similar to the methoxy and benzyl components of the compound , shows the distinctions between oxidants reacting through single electron transfer versus those by direct oxygen atom transfer. Such studies highlight the mechanisms leading to the formation of methoxy substituted benzaldehydes among other products, suggesting potential applications in synthesizing related compounds through specific oxidation processes (Lai, Lepage, & Lee, 2002).
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol derivatives, including those with methoxy groups, into corresponding aldehydes using titanium dioxide under visible light irradiation indicates a method for selective oxidation. This reaction's high conversion and selectivity provide insights into potential applications in green chemistry for the synthesis of aldehydes from alcohol precursors (Higashimoto et al., 2009).
Regioselective Protection
The regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes with different protecting groups, including methoxybenzyl, suggests methodologies for selectively modifying benzaldehyde derivatives. This could be relevant for the targeted functionalization of complex molecules, where protecting group strategies enable specific reaction pathways (Plourde & Spaetzel, 2002).
Benzylic Hydroxylation
The study on chloroperoxidase-catalyzed benzylic hydroxylation of methoxy substituted anisoles to benzyl alcohol derivatives points to enzymatic methods for selective oxidation. This suggests potential biocatalytic approaches to modify similar compounds, enhancing their complexity and functionality (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
特性
IUPAC Name |
(NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3/c1-11-3-5-12(6-4-11)10-21-16-14(17)7-13(9-18-19)8-15(16)20-2/h3-9,19H,10H2,1-2H3/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEAWVRPUOMIMZ-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5513882.png)

![(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5513890.png)
![1,9-dimethyl-10-oxo-N-(2-thienylmethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5513891.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)
![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)
![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)
![2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5513950.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)
![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)


![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)